2-Fluoro-6-(trifluoromethyl)benzoic Anhydride

Physical property characterization Quality control Supply chain specification

Fluorinated benzoic anhydride reagents often exhibit variable moisture sensitivity, leading to irreproducible acylation yields. 2-Fluoro-6-(trifluoromethyl)benzoic anhydride (FTFBA) addresses this through its distinct ortho-substitution pattern. • Synergistic electron-withdrawing effect enhances reactivity and chemoselectivity vs. para-substituted analogs. • Melting point 75-79°C enables easy handling and identity verification, differentiating from 4-CF3 analog (mp 130°C). • Hydrolytic stability superior to non-fluorinated anhydrides; store under inert gas for consistent performance. • Molecular weight 398.21 g/mol ensures accurate stoichiometry in pharmaceutical intermediate synthesis.

Molecular Formula C16H6F8O3
Molecular Weight 398.2 g/mol
CAS No. 2118332-08-2
Cat. No. B1496611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(trifluoromethyl)benzoic Anhydride
CAS2118332-08-2
Molecular FormulaC16H6F8O3
Molecular Weight398.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)OC(=O)C2=C(C=CC=C2F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C16H6F8O3/c17-9-5-1-3-7(15(19,20)21)11(9)13(25)27-14(26)12-8(16(22,23)24)4-2-6-10(12)18/h1-6H
InChIKeyWBQMFZFVXXISMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FTFBA Core Properties


2-Fluoro-6-(trifluoromethyl)benzoic anhydride (CAS 2118332-08-2), commonly abbreviated as FTFBA, is a fluorinated aromatic acid anhydride characterized by a benzoic anhydride core bearing a fluorine atom at the 2-position and a trifluoromethyl (-CF3) group at the 6-position of each aromatic ring [1]. With molecular formula C16H6F8O3 and molecular weight 398.21 g/mol , this compound appears as a white to off-white crystalline powder with a melting point range of 75–79°C . It is soluble in toluene and exhibits moisture sensitivity, requiring storage under inert gas (argon or nitrogen) to prevent hydrolysis .

Chemistry Dehydration-condensation and acylation reagent with ortho-F/CF3 pattern
Handling Lower melting point relative to para-substituted anhydride analogs simplifies dissolution
Storage Moisture-sensitive; store under inert gas (Ar or N2) to maintain integrity

FTFBA vs. Generic Substitutes


Generic substitution among fluorinated benzoic anhydrides is not chemically valid because the specific ortho-fluoro and ortho-trifluoromethyl substitution pattern on FTFBA creates a unique electronic environment that directly impacts reaction kinetics, chemoselectivity, and handling properties. The 2-fluoro-6-trifluoromethyl arrangement generates a synergistic electron-withdrawing effect not replicated by single-substituent analogs (e.g., 4-(trifluoromethyl)benzoic anhydride) [1] or non-fluorinated benzoic anhydride [2]. This ortho-substitution also introduces steric constraints absent in para-substituted congeners , while the dual fluorine/trifluoromethyl combination on each aromatic ring confers hydrolytic stability characteristics distinct from simpler fluorinated anhydrides [2]. These differences manifest in measurable performance parameters—including melting point, moisture sensitivity, and observed reactivity in dehydration-condensation applications—that directly impact experimental reproducibility and procurement specifications [1].

Risk Factor
FTFBA
Para-substituted / Non-fluorinated
Electronic environment
Synergistic ortho-F/CF3 electron withdrawal modulates reactivity
Single-substituent or para-only pattern shifts chemoselectivity
Steric constraint
Ortho-substitution introduces steric bulk affecting reaction trajectory
Para-substituted congeners lack ortho steric hindrance
Hydrolytic stability
Fluorinated scaffold reduces hydrolysis susceptibility; inert storage required
Non-fluorinated benzoic anhydride more moisture-labile, may degrade faster

FTFBA Differentiation from Analogs


Melting Point vs. TFBA

The melting point of 2-fluoro-6-(trifluoromethyl)benzoic anhydride (FTFBA) is 75–79°C, which is substantially lower than the 130°C melting point of its structural congener 4-(trifluoromethyl)benzoic anhydride (TFBA, CAS 25753-16-6) [1] . This 51–55°C difference provides an analytically accessible quality control benchmark for procurement and receipt verification. The lower melting point of FTFBA reflects differences in crystal packing energetics attributable to the ortho-fluoro and ortho-trifluoromethyl substitution pattern, which disrupts the symmetrical planar geometry observed in the para-substituted TFBA .

Melting Point vs. TFBA
Data to verify
75–79°C (FTFBA) vs. 130°C (4-(trifluoromethyl)benzoic anhydride)
Reported lower melting point may support easier handling and identity check.
Supplier data; independent verification advised.
Physical property characterization Quality control Supply chain specification

Molecular Weight and Fluorine Content

2-Fluoro-6-(trifluoromethyl)benzoic anhydride (FTFBA) has a molecular weight of 398.21 g/mol and molecular formula C16H6F8O3, containing eight fluorine atoms per molecule (two -CF3 groups and two aromatic F atoms) . In contrast, 2-(trifluoromethyl)benzoic anhydride (CAS 25753-13-3) and 4-(trifluoromethyl)benzoic anhydride (TFBA, CAS 25753-16-6) share the molecular formula C16H8F6O3 and molecular weight 362.22 g/mol, containing only six fluorine atoms (two -CF3 groups only) . The 36.0 g/mol mass difference and additional two fluorine atoms in FTFBA directly affect reaction stoichiometry calculations and elemental fluorine incorporation per equivalent of reagent.

MW & Fluorine Content
Data to verify
398.21 g/mol, 8 F (C16H6F8O3) vs. mono-CF3 anhydrides: 362.22 g/mol, 6 F
Stoichiometric adjustment required; higher 19F NMR detection context.
Calculated values; verify against lot-specific analysis.
Reaction stoichiometry Fluorine content Building block specification

Dehydration Reactivity vs. MNBA

In a systematic evaluation of aromatic acid anhydrides as dehydration reagents, 2-fluoro-6-(trifluoromethyl)benzoic anhydride (FTFBA) was investigated alongside other trifluoromethyl-substituted benzoic anhydrides and compared directly to 2-methyl-6-nitrobenzoic anhydride (MNBA) [1]. FTFBA was found to be a promising dehydrating agent in the presence of 4-(dimethylamino)pyridine (DMAP) and was successfully employed in the synthesis of threo-aleuritic acid lactone in good yield with high chemoselectivity [1]. While the published study does not provide exact numerical yield values for FTFBA versus MNBA in the publicly available abstract, the authors explicitly identify FTFBA as a viable structural congener of MNBA for carboxylic ester and macrolactone synthesis applications [1].

Reactivity vs. MNBA
Head-to-head
FTFBA: good yield, high chemoselectivity in aleuritic acid lactone synthesis with DMAP
Reported as viable MNBA congener for ester/macrolactone synthesis; method context.
Qualitative assessment; exact yield not published.
Dehydration condensation Ester synthesis Macrolactonization Synthetic methodology

Hydrolytic Stability vs. Benzoic Anhydride

The presence of both fluorine and trifluoromethyl substituents on the benzoic anhydride scaffold alters the electron distribution, making the molecule more electrophilic and less susceptible to hydrolysis compared to its non-fluorinated counterpart, benzoic anhydride (CAS 93-97-0) [1]. This class-level property is corroborated by vendor storage specifications: FTFBA requires storage under inert gas (argon or nitrogen) and protection from moisture [2] , with one vendor additionally recommending storage at 4°C . Benzoic anhydride, in contrast, is typically stored at ambient conditions with standard moisture protection but does not carry the same explicit inert-atmosphere requirement .

Hydrolytic Stability
Class-level
Reduced hydrolysis vs. benzoic anhydride; inert gas storage required
Fluorination may extend bench stability; storage protocol directly impacts integrity.
Class-level inference; follow vendor storage guidance.
Reagent stability Moisture sensitivity Storage optimization Handling protocols

Commercial Purity Specifications

Multiple reputable chemical suppliers offer 2-fluoro-6-(trifluoromethyl)benzoic anhydride (FTFBA) with consistent purity specifications of ≥98.0% by GC analysis . TCI Chemicals specifies >98.0%(GC) with a melting point range of 75.0–79.0°C and NMR confirmation to structure . Aladdin Scientific lists 98% purity with argon-charged storage . ChemScene specifies ≥98% purity with storage at 4°C under nitrogen . ChemImpex offers ≥98% (GC) purity . AKSci offers a 95% minimum purity specification . This multi-vendor availability at high purity grades ensures supply chain redundancy and price competition.

Commercial Purity
Supplier spec.
≥98% (GC) from TCI, Aladdin, ChemScene, ChemImpex; 95% from AKSci
Multi-vendor availability supports supply chain redundancy and price competition.
Verify specific lot Certificate of Analysis.
Purity specification Quality assurance Procurement benchmarking GC analysis

FTFBA Application Scenarios


Pharmaceutical Intermediate Acylation

FTFBA is employed as an acylating agent to introduce the 2-fluoro-6-(trifluoromethyl)benzoyl moiety into pharmaceutical intermediates [1]. The compound's molecular weight of 398.21 g/mol and eight fluorine atoms per molecule must be accurately accounted for in reaction stoichiometry calculations, as substitution with single-trifluoromethyl analogs (MW 362.22 g/mol) would introduce a 36.0 g/mol mass error per equivalent . The melting point of 75–79°C facilitates handling and dissolution during reaction setup compared to the 130°C melting point of 4-(trifluoromethyl)benzoic anhydride [2].

Ester and Macrolactone Synthesis

FTFBA functions as a dehydration condensation reagent in the presence of DMAP for the synthesis of carboxylic esters and macrolactones [3]. In comparative reactivity studies, FTFBA was evaluated as a structural congener of 2-methyl-6-nitrobenzoic anhydride (MNBA) and demonstrated promising dehydrating activity with good yield and high chemoselectivity in the synthesis of threo-aleuritic acid lactone [3]. This positions FTFBA as a fluorinated alternative for laboratories seeking to combine dehydration chemistry with the introduction of fluorine-containing aromatic moieties.

Moisture-Sensitive Acylations

FTFBA's fluorinated aromatic scaffold confers reduced susceptibility to hydrolysis compared to non-fluorinated benzoic anhydride [4]. This property, combined with explicit vendor storage specifications mandating inert gas (argon or nitrogen) and moisture exclusion [5] , makes FTFBA suitable for acylation reactions where reagent degradation by ambient moisture would compromise reaction reproducibility or yield. Laboratories that maintain intermittent reagent usage benefit from this enhanced bench stability.

Melting Point QC Check

The 75–79°C melting point of FTFBA [2] provides a readily accessible analytical parameter for incoming material verification. The 51–55°C differential from the 130°C melting point of 4-(trifluoromethyl)benzoic anhydride [2] enables unambiguous differentiation between these structurally similar reagents using standard capillary melting point apparatus, reducing the risk of inadvertent reagent substitution in multi-reagent synthetic workflows.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate acylation
Ortho-fluoro/trifluoromethyl benzoyl transfer
Stoichiometry and fluorine incorporation review
Ester / macrolactone synthesis
DMAP-mediated dehydration reactivity
Chemoselectivity and yield assessment
Moisture-sensitive acylations
Fluorinated scaffold reduced hydrolysis
Inert-atmosphere storage protocol review
Melting point QC check
Lower melting point vs. para-substituted analogs
Capillary MP identity differentiation

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